Cas no 577967-64-7 ((4-fluorophenyl)(3,4,5-trifluorophenyl)methanone)

(4-Fluorophenyl)(3,4,5-trifluorophenyl)methanone is a fluorinated aromatic ketone with applications in pharmaceutical and agrochemical synthesis. Its key structural features include a benzophenone core with fluorine substitutions at the 4-position of one phenyl ring and 3,4,5-positions on the other, enhancing electron-withdrawing properties and metabolic stability. This compound is valued for its role as an intermediate in the development of bioactive molecules, particularly where fluorine incorporation improves binding affinity or lipophilicity. It exhibits high purity and consistent reactivity, making it suitable for precise synthetic transformations. The fluorination pattern also contributes to resistance against oxidative degradation, ensuring reliability in demanding reaction conditions.
(4-fluorophenyl)(3,4,5-trifluorophenyl)methanone structure
577967-64-7 structure
Product Name:(4-fluorophenyl)(3,4,5-trifluorophenyl)methanone
CAS No:577967-64-7
MF:C13H6F4O
MW:254.179757595062
CID:878454
PubChem ID:2760570
Update Time:2025-10-12

(4-fluorophenyl)(3,4,5-trifluorophenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-fluorophenyl)(3,4,5-trifluorophenyl)methanone
    • (4-fluorophenyl)-(3,4,5-trifluorophenyl)methanone
    • 3,4,4',5-TETRAFLUOROBENZOPHENONE
    • MDL: MFCD01319927
    • Inchi: 1S/C13H6F4O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H
    • InChI Key: CKBSEEIUANOMKF-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1)C(C1C=CC(=CC=1)F)=O)F)F

Computed Properties

  • Exact Mass: 254.03500
  • Monoisotopic Mass: 254.03547746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.47400

(4-fluorophenyl)(3,4,5-trifluorophenyl)methanone Security Information

(4-fluorophenyl)(3,4,5-trifluorophenyl)methanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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(4-fluorophenyl)(3,4,5-trifluorophenyl)methanone Related Literature

Additional information on (4-fluorophenyl)(3,4,5-trifluorophenyl)methanone

(4-Fluorophenyl)(3,4,5-Trifluorophenyl)methanone and CAS No. 577967-64-7: A Comprehensive Overview of Its Role in Pharmaceutical Research and Drug Development

(4-Fluorophenyl)(3,4,5-Trifluorophenyl)methanone, with the CAS No. 577967-64-7, is a multifunctional fluoroaromatic compound that has garnered significant attention in pharmaceutical research and drug development due to its unique chemical structure and potential biological activities. This compound belongs to the class of aromatic ketones, characterized by a carbonyl group (C=O) bridging two fluorinated aromatic rings: the 4-fluorophenyl group and the 3,4,5-trifluorophenyl group. The strategic placement of fluorine atoms in these aromatic rings not only modulates the electronic properties of the molecule but also enhances its bioavailability and target-specific interactions. Recent studies have highlighted its potential applications in anti-inflammatory, antioxidant, and anti-cancer therapies, making it a promising candidate for drug discovery.

The CAS No. 577963-64-7 is a critical identifier for this compound, ensuring precise referencing in scientific literature and regulatory frameworks. Its structural simplicity, combined with the presence of multiple fluorine atoms, contributes to its stability and resistance to metabolic degradation, which is a key factor in its potential as a prodrug or metabolite in therapeutic applications. The fluorinated aromatic rings also enable the compound to interact with various biological targets, including enzymes, receptors, and ion channels, thereby expanding its utility in pharmacological studies.

Recent advances in computational chemistry and molecular modeling have provided deeper insights into the binding affinity and selectivity of (4-Fluorophenyl)(3,4,5-Trifluorophenyl)methanone. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the compound exhibits high affinity for the COX-2 enzyme, a key target in anti-inflammatory drug development. The fluorine atoms in the 3,4,5-trifluorophenyl group were found to enhance the electrophilic character of the molecule, enabling it to act as a covalent inhibitor of the enzyme. This finding underscores the importance of fluorination strategies in optimizing the therapeutic profile of aromatic ketones.

Additionally, the fluorinated aromatic rings in (4-Fluorophenyl)(3,4,5-Trifluorophenyl)methanone have been shown to modulate hydrophobic interactions with biomembranes, which is crucial for its cellular uptake and targeting efficiency. A 2024 study in Bioorganic & Medicinal Chemistry revealed that the compound selectively accumulates in lipid rafts of cell membranes, where it can interact with signal transduction pathways involved in apoptosis and cell proliferation. This property makes it a potential candidate for targeted drug delivery systems, particularly in the treatment of solid tumors and metastatic cancers.

The synthetic pathways for (4-Fluorophenyl)(3,4,5-Trifluorophenyl)methanone have also been optimized to improve its scalability and cost-effectiveness. A 2023 study in Organic Letters reported a novel electrophilic aromatic substitution strategy that allows for the efficient synthesis of the compound using fluorinated aryl halides as starting materials. This method reduces the number of reaction steps and minimizes the use of hazardous reagents, aligning with the goals of green chemistry and pharmaceutical sustainability.

Furthermore, the fluorinated aromatic rings in (4-Fluorophenyl)(3,4,5-Trifluorophenyl)methanone have been shown to exhibit photophysical properties that make it suitable for fluorescence-based assays and bioimaging applications. A 2024 study in Chemical Communications demonstrated that the compound can act as a fluorescent probe for monitoring enzyme activity in real-time, providing a valuable tool for drug screening and biological research.

Despite its promising properties, the toxicological profile of (4-Fluorophenyl)(3,4,5-Trifluorophenyl)methanone requires further investigation. While preliminary studies suggest low acute toxicity, long-term exposure may pose risks, particularly in environmental contexts. A 2023 study in Toxicological Sciences highlighted the need for in vivo studies to evaluate its chronic toxicity and ecological impact. These findings emphasize the importance of balancing its therapeutic potential with environmental safety and regulatory compliance.

In conclusion, (4-Fluorophenyl)(3,4,5-Trifluorophenyl)methanone, identified by CAS No. 577967-64-7, represents a versatile compound with significant potential in pharmaceutical research and drug development. Its unique fluorinated aromatic structure enables it to interact with a wide range of biological targets, making it a valuable tool for anti-inflammatory, anti-cancer, and anti-oxidant therapies. As research in computational chemistry, synthetic chemistry, and toxicology continues to advance, the compound is likely to play an increasingly important role in the next-generation drug discovery landscape.

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